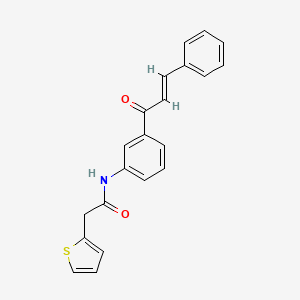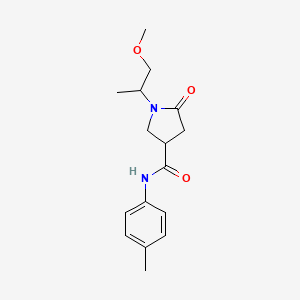![molecular formula C14H10N4OS B5454640 4-(Furan-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5454640.png)
4-(Furan-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Furan-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a unique structure that combines a furan ring, a triazole ring, and a quinoxaline ring. The presence of these rings endows the compound with diverse biological activities, making it a promising candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]quinoxaline typically involves the cyclization of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde, followed by an oxidation-reduction mechanism using chloranil . The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted products where nucleophiles have replaced specific atoms or groups in the molecule.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(Furan-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with specific molecular targets and pathways:
DNA Intercalation: The compound intercalates into DNA, disrupting its structure and function, which can lead to cell death.
Receptor Antagonism: Acts as an antagonist to certain receptors, such as the A2B receptor, which is involved in cancer cell proliferation.
Enzyme Inhibition: Inhibits key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
4-(Furan-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]quinoxaline can be compared with other similar compounds to highlight its uniqueness:
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Imidazo[1,2-a]quinoxaline: Another class of heterocyclic compounds with similar applications but different structural features.
Pyrazolo[1,5-a]quinoxaline: Exhibits comparable biological activities but with distinct chemical properties.
Properties
IUPAC Name |
4-(furan-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4OS/c1-2-6-12-11(5-1)16-14(13-17-15-9-18(12)13)20-8-10-4-3-7-19-10/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWZMLZTNOVQRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-6-(1-methyl-1H-imidazol-2-yl)-N-[(3-methyl-1H-indol-2-yl)methyl]pyridazin-3-amine](/img/structure/B5454565.png)
![ethyl 2-cyclohexyl-3-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-3-oxopropanoate](/img/structure/B5454566.png)
![1-[(2'-methylbiphenyl-3-yl)carbonyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5454569.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(4-methoxyphenyl)-2-methylpiperazine](/img/structure/B5454584.png)
![N-[3-(4-morpholinyl)propyl]-3-phenyl-2-propyn-1-amine dihydrochloride](/img/structure/B5454589.png)

![N-[2-(3-methoxyphenoxy)ethyl]-N'-phenylurea](/img/structure/B5454596.png)
![N-(1-isobutylcyclopropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5454607.png)
![4-(3,4-dimethylphenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5454618.png)
![N-[(4-fluorophenyl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B5454622.png)


![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5454634.png)
![5-[(2-fluoro-6-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5454651.png)
